2-(tert-Butyl)-7-methylnaphthalene
Description
2-(tert-Butyl)-7-methylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthalene backbone substituted with a tert-butyl group at the 2-position and a methyl group at the 7-position. For instance, 1-methyl-7-tert-butylnaphthalene, a positional isomer, was synthesized via acid-catalyzed cyclization and subsequent functional group transformations .
Properties
CAS No. |
84029-70-9 |
|---|---|
Molecular Formula |
C15H18 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
2-tert-butyl-7-methylnaphthalene |
InChI |
InChI=1S/C15H18/c1-11-5-6-12-7-8-14(15(2,3)4)10-13(12)9-11/h5-10H,1-4H3 |
InChI Key |
LJZSHZVAJVCKAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=C2)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-7-methylnaphthalene typically involves Friedel-Crafts alkylation reactions. One common method is the alkylation of 7-methylnaphthalene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of 2-(tert-Butyl)-7-methylnaphthalene follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to optimize yield and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-7-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced naphthalene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the available positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation using sulfuric acid (H2SO4).
Major Products
Oxidation: Naphthoquinones.
Reduction: Reduced naphthalene derivatives.
Substitution: Nitro and sulfonated naphthalene derivatives.
Scientific Research Applications
2-(tert-Butyl)-7-methylnaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-7-methylnaphthalene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially altering their activity.
Pathways Involved: It may participate in oxidative stress pathways, signal transduction, and metabolic processes depending on its specific application and environment.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers and Positional Effects
- Its synthesis involves sulfuric acid-mediated cyclization, yielding a product with a boiling point of 151–152°C at 14 mm Hg. Derivatives such as picrate (m.p. 95°C) and styphnate (m.p. 129°C) highlight its distinct crystallinity compared to the 2,7-substituted analog, underscoring how substituent positions affect molecular packing and stability .
Substituent Effects on Physicochemical Properties
- 2-Butyl-7-methoxynaphthalene (CAS 55030-61-0):
Replacing the tert-butyl group with a linear butyl group and substituting methyl with methoxy alters electronic and steric profiles. The methoxy group’s electron-donating nature enhances aromatic ring reactivity toward electrophilic substitution, while the linear butyl chain reduces steric hindrance compared to tert-butyl. A high-yield synthesis (97%) is reported, suggesting efficient accessibility for further functionalization . - 2-Fluoromethyl-7-methylnaphthalene: Introducing fluorine via bromo-fluoro substitution (e.g., using KF) introduces strong electron-withdrawing effects.
Toxicological and Environmental Considerations
Comparative Data Table
Biological Activity
2-(tert-Butyl)-7-methylnaphthalene is a naphthalene derivative characterized by the presence of a tert-butyl group and a methyl group on the naphthalene ring. This unique structure influences its biological activity, making it a subject of interest in pharmacological research. This article explores the compound's biological properties, focusing on its antimicrobial and anticancer potentials, along with relevant case studies and research findings.
Chemical Structure and Properties
The chemical formula of 2-(tert-Butyl)-7-methylnaphthalene is C15H18. The tert-butyl group introduces significant steric hindrance, which affects the compound's interactions with biological targets. The methyl group contributes to its reactivity and stability, making it a candidate for various medicinal applications.
| Property | Details |
|---|---|
| Chemical Formula | C15H18 |
| Molecular Weight | 198.31 g/mol |
| Melting Point | Not well-documented |
| Solubility | Soluble in organic solvents |
Biological Activity
Research indicates that 2-(tert-Butyl)-7-methylnaphthalene exhibits antimicrobial and anticancer properties. Its interactions with various biomolecules are being investigated for implications in drug development.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of 2-(tert-Butyl)-7-methylnaphthalene against various bacterial strains. For example, it has shown effectiveness against:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have reported that 2-(tert-Butyl)-7-methylnaphthalene can inhibit the proliferation of cancer cell lines, including those derived from breast and prostate cancers. The mechanisms underlying its anticancer effects include:
- Induction of apoptosis in cancer cells
- Inhibition of cell cycle progression
- Modulation of signaling pathways involved in cancer cell survival
Case Studies
- Study on Antimicrobial Efficacy : A study published in Journal of Applied Microbiology evaluated the antimicrobial activity of various naphthalene derivatives, including 2-(tert-Butyl)-7-methylnaphthalene. The results indicated significant inhibition zones against tested pathogens, supporting its potential as a natural antimicrobial agent .
- Research on Anticancer Properties : In a study published in Cancer Letters, researchers investigated the effects of 2-(tert-Butyl)-7-methylnaphthalene on human breast cancer cells (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways, demonstrating its potential as an anticancer therapeutic .
The biological activity of 2-(tert-Butyl)-7-methylnaphthalene can be attributed to its ability to interact with specific cellular targets:
- Enzymatic Inhibition : The steric hindrance from the tert-butyl group may enhance binding affinity to enzymes involved in metabolic processes.
- Cell Membrane Interaction : Its hydrophobic nature allows it to integrate into cell membranes, potentially disrupting membrane integrity and function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
